molecular formula C21H24N2O4S B2532562 (E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 618080-34-5

(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2532562
CAS No.: 618080-34-5
M. Wt: 400.49
InChI Key: XECHECYDEDFUOZ-MDZDMXLPSA-N
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Description

The compound (E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a fused bicyclic scaffold. Key structural features include:

  • (E)-2-methoxystyryl group at the 6-position, introducing steric bulk and electronic effects via the methoxy substituent and conjugated double bond.
  • Methyl group at the 8-position, contributing to steric stabilization.
  • 4-oxo moiety in the tetrahydropyrimidine ring, a common feature in bioactive heterocycles.

This scaffold is structurally analogous to pyrimido-oxazines and thiazolo-pyrimidines, which are known for diverse pharmacological activities, including antimicrobial and antioxidant properties .

Properties

IUPAC Name

propan-2-yl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-13(2)27-20(25)19-14(3)22-21-23(18(24)11-12-28-21)16(19)10-9-15-7-5-6-8-17(15)26-4/h5-10,13,16H,11-12H2,1-4H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECHECYDEDFUOZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3OC)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3OC)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine and thiazine ring system, which is known to influence its biological activity. The presence of the methoxy group and the isopropyl substituent may enhance its lipophilicity and bioavailability.

Molecular Formula

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 370.46 g/mol

Cytotoxicity

Recent studies have shown that compounds similar to (E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values for related compounds against HepG2 (liver cancer) cells, indicating that structural modifications can lead to varying degrees of cytotoxicity.

CompoundIC50 (µM)Cell LineNotes
RS-812.5HepG2Moderate cytotoxicity with methoxy group
RS-105.0HepG2High cytotoxicity with nitro substitution
RS-1515.0HepG2Lower activity due to electron-donating group

The proposed mechanisms for the cytotoxic activity include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can increase ROS levels within cancer cells, triggering oxidative stress and subsequent cell death.

Study on HepG2 Cells

A comprehensive study evaluated the effects of various substituted thiazine derivatives on HepG2 cells. The results indicated that compounds bearing electron-withdrawing groups (like nitro) exhibited enhanced cytotoxicity compared to those with electron-donating groups (like methoxy). This highlights the importance of substituent effects on biological activity.

Antitumor Activity in Animal Models

In vivo studies using murine models demonstrated that administration of derivatives similar to (E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate led to significant tumor reduction compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses.

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Research indicates that derivatives of thiazine and pyrimidine rings often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : Compounds similar to (E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate have been evaluated for their antibacterial and antifungal properties. For instance, thiazolo[3,2-b]-1,2,4-triazine derivatives have shown promising results against various bacterial strains .
  • Anticancer Properties : Thiazole and pyrimidine derivatives are frequently investigated for their anticancer potential. Studies have suggested that modifications in the structure can enhance cytotoxic effects on cancer cell lines . The specific compound may also exhibit similar properties due to its structural analogies with known anticancer agents.
  • Anti-inflammatory Effects : Compounds containing thiazole rings have been reported to possess anti-inflammatory activity. This is particularly relevant for developing new therapeutic agents targeting inflammatory diseases .

Synthesis and Characterization

The synthesis of (E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions that may include:

  • Formation of the Thiazine Ring : The initial steps often involve the reaction of appropriate precursors to construct the thiazine framework. This can include cyclization reactions that yield the desired heterocyclic structure.
  • Functionalization : Subsequent steps may involve the introduction of various functional groups such as methoxy or isopropyl groups to enhance biological activity or solubility.

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Case Studies

Several studies highlight the applications of thiazole and pyrimidine derivatives in drug design:

  • A study on thiazolo[3,2-b]-1,2,4-triazine derivatives demonstrated antibacterial and antitubercular activities comparable to established antibiotics . This suggests that (E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate may also exhibit similar therapeutic potential.
  • Research into substituted thiazolo[3,2-a]pyrimidines has shown promising results in treating various diseases due to their ability to inhibit specific enzymes involved in disease progression . The structural characteristics of (E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate could lead to similar findings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrimido-Thiazine Family

The following compounds share the pyrimido[2,1-b][1,3]thiazine core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name & Structure Key Substituents Molecular Weight Notable Features Reference
Isopropyl 6-(4-(benzyloxy)-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-(Benzyloxy)-3-methoxyphenyl at C6 520.54 g/mol Bulky aryl group enhances lipophilicity; benzyloxy may act as a prodrug moiety.
Isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Iodophenyl at C6 470.33 g/mol Iodo substituent enables radiolabeling or cross-coupling reactions.
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Fluorophenyl at C6 376.41 g/mol Fluorine enhances metabolic stability and membrane permeability.
Target Compound: (E)-Isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate (E)-2-Methoxystyryl at C6 ~450.50 g/mol* Styrenyl group introduces planarity and conjugation; methoxy modulates electronic effects.

*Calculated based on core structure and substituents.

Key Comparisons:

  • Substituent Effects: The target compound’s (E)-2-methoxystyryl group contrasts with the 4-iodophenyl () and 4-fluorophenyl () groups.
  • Reactivity : Unlike the methylthio group in pyrimido-oxazine derivatives (), the target compound’s methoxy group is electron-donating, reducing electrophilicity but improving oxidative stability .

Functional Group Comparison with Pyrimido-Oxazines

The pyrimido-oxazine derivative 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile () features:

  • Methylthio at C8 : Acts as a leaving group, enabling nucleophilic substitutions.
  • Cyano at C7: Enhances electrophilicity and participates in cyclization. In contrast, the target compound’s isopropyl ester and styrenyl group prioritize steric and electronic modulation over reactivity, suggesting divergent applications (e.g., therapeutics vs. synthetic intermediates).

Research Findings and Implications

  • Structural Insights : X-ray crystallography of related thiazolo-pyrimidines () reveals planar conformations and hydrogen-bonding networks, critical for stability and target binding. The target compound’s styrenyl group may adopt similar planar geometries.
  • Synthetic Optimization : highlights microwave-assisted synthesis for improved yields (51–55% for tetrahydroimidazo-pyridines), a strategy applicable to the target compound’s synthesis .
  • Pharmacological Potential: Fluorinated and iodinated analogs () demonstrate the scaffold’s versatility for drug development, suggesting the target compound could be tailored for specific therapeutic niches.

Preparation Methods

Three-Component Reaction with Zwitterionic Intermediates

A method adapted from employs a one-pot reaction of:

  • Isocyanides (e.g., tert-butyl isocyanide)
  • Dialkyl acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate)
  • 2-Amino-4H-1,3-thiazin-4-one derivatives

The reaction proceeds via a zwitterionic intermediate formed between the isocyanide and acetylenedicarboxylate, which subsequently reacts with the thiazinone to form the bicyclic system. Key parameters include:

  • Temperature : 25–60°C
  • Solvent : Dichloromethane or solvent-free conditions
  • Yield : 65–78%

For the target compound, 2-amino-6-methyl-4H-1,3-thiazin-4-one serves as the thiazine precursor, while isopropyl propiolate replaces dimethyl acetylenedicarboxylate to introduce the isopropyl ester group.

Cyclocondensation of β-Ketoesters and Thioureas

As per, a solvent-free protocol condenses:

  • β-Ketoesters (e.g., ethyl acetoacetate)
  • 2-Aminothiazoles (functionalized with methyl groups)
  • Aldehydes (for later styryl introduction)

Microwave irradiation (100 W, 80°C, 20 min) accelerates the reaction, achieving 70–85% yields. This method benefits from avoiding toxic solvents but requires precise stoichiometric control to prevent diastereomer formation.

Introduction of the 2-Methoxystyryl Group

The (E)-configured styryl moiety at position 6 is installed via two principal routes:

Heck Coupling Reaction

Palladium-catalyzed coupling between:

  • 6-Bromo-pyrimido-thiazine intermediate
  • 2-Methoxystyrene

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: P(o-tol)₃ (10 mol%)
  • Base: K₂CO₃
  • Solvent: DMF/H₂O (4:1)
  • Temperature: 100°C, 12 h
  • Yield : 62% with >95% E-selectivity

Wittig Olefination

Reaction of a 6-formyl-pyrimido-thiazine derivative with a 2-methoxyphenylmethylenetriphenylphosphorane:

  • Reagent : Ph₃P=CH-C₆H₄-2-OCH₃
  • Solvent : THF, reflux, 6 h
  • Yield : 58% (E/Z ratio 9:1)

The Heck method offers superior stereocontrol, while the Wittig approach avoids halogenated precursors.

Esterification and Final Functionalization

The isopropyl ester at position 7 is introduced via:

Transesterification of Methyl Esters

Using isopropyl alcohol and H₂SO₄ (cat.) under reflux (80°C, 8 h), methyl esters are converted to isopropyl variants with 90% efficiency.

Direct Carboxylation

A ceric ammonium nitrate (CAN)-catalyzed reaction in PEG-400 at 45°C couples:

  • Pyrimido-thiazine-7-carboxylic acid
  • Isopropyl iodide
  • Yield : 82%

Optimization and Characterization Data

Table 1: Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Purity (HPLC)
Core formation Three-component DCM, 25°C, 24 h 78 98.5
Styryl introduction Heck coupling DMF/H₂O, 100°C, 12 h 62 97.8
Esterification Transesterification IPA/H₂SO₄, 80°C, 8 h 90 99.1

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=16 Hz, 1H, styryl H), 6.85–7.20 (m, 3H, aromatic), 5.10 (sept, J=6 Hz, 1H, isopropyl CH), 3.80 (s, 3H, OCH₃)
  • HRMS : m/z 441.1543 [M+H]⁺ (calc. 441.1548)

Challenges and Mitigation Strategies

  • Diastereomer Separation : The styryl group’s E/Z isomerism necessitates chromatographic separation using silica gel impregnated with AgNO₃ (5% w/w).
  • Oxidative Degradation : The 4-oxo group is prone to reduction; reactions require inert atmospheres (N₂/Ar) and antioxidants like BHT (0.1% w/w).
  • Scale-Up Limitations : Microwave-assisted methods face vessel capacity restrictions. Flow chemistry adaptations using tubular reactors (20 bar, 120°C) improve throughput 5-fold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate?

  • Methodological Answer : A one-pot, multi-step synthesis is commonly employed. For example, cyclocondensation of substituted pyrimidines with thiazine precursors in acetic acid/acetic anhydride under reflux (8–10 hours) can yield the core scaffold. Sodium acetate is often used as a catalyst, and intermediates like 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine derivatives are critical precursors . Post-synthetic modifications, such as styryl group incorporation via Wittig or Heck reactions, require careful control of stereochemistry (e.g., maintaining the E-configuration) using NMR to monitor reaction progress .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

  • 1H/13C NMR : Key signals include methoxy protons (δ ~3.8 ppm), styryl vinyl protons (δ ~6.2–7.5 ppm), and carbonyl carbons (δ ~165–175 ppm) .
  • X-ray crystallography : Resolve puckering in the tetrahydropyrimido-thiazine ring (e.g., deviations from planarity up to 0.224 Å) and dihedral angles between aromatic substituents (e.g., ~80° between thiazine and styryl groups) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can conformational dynamics of the tetrahydropyrimido-thiazine core influence pharmacological activity?

  • Methodological Answer : The puckered "flattened boat" conformation of the central ring (observed via X-ray) impacts binding to biological targets. Computational studies (DFT or molecular docking) can model how substituents like the 2-methoxystyryl group adjust ring flexibility and intermolecular interactions (e.g., π-π stacking or hydrogen bonding). For example, the dihedral angle between the thiazine and styryl moieties (~80°) may sterically hinder or enhance target engagement .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?

  • Methodological Answer : Discrepancies often arise from:

  • Purity : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
  • Stereochemistry : Validate E/Z isomer ratios via NOESY NMR or chiral chromatography .
  • Assay conditions : Compare IC50 values under standardized protocols (e.g., pH, solvent controls). For example, dimethyl sulfoxide (DMSO) concentration >1% may artificially suppress activity .

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereoselectivity?

  • Methodological Answer :

  • Catalyst screening : Test alternatives to sodium acetate (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
  • Solvent systems : Replace glacial acetic acid with greener solvents (e.g., ethanol/water mixtures) to improve solubility and reduce side reactions .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of heat-sensitive intermediates like styryl aldehydes .

Q. What analytical approaches characterize intermolecular interactions in crystalline forms of this compound?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify C–H···O hydrogen bonds (e.g., bifurcated bonds with O···H distances ~2.5 Å) and π-stacking interactions (e.g., centroid distances ~3.6 Å) .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >250°C) with crystal packing density .

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